molecular formula C17H20N2O3S2 B2509238 ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-97-6

ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2509238
CAS No.: 393838-97-6
M. Wt: 364.48
InChI Key: OZTUXCLXLFZABS-ZCXUNETKSA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative. Its core structure includes:

  • An ethyl ester group at position 3.
  • 3,4-Dimethyl substituents on the thiazole ring.
  • A (2Z)-configured imino group at position 2, substituted with 3-(phenylsulfanyl)propanoyl.

This compound belongs to a class of heterocycles known for diverse biological activities, including cardiotropic effects, as seen in structurally related molecules .

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(3-phenylsulfanylpropanoylimino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-4-22-16(21)15-12(2)19(3)17(24-15)18-14(20)10-11-23-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTUXCLXLFZABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CCSC2=CC=CC=C2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Imino Group: The imino group is typically formed through condensation reactions involving amines and carbonyl compounds.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of thiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenylsulfanyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their substituent differences are summarized below:

Compound Name / Identifier Substituents at Position 2 Position 3/4 Substituents Biological Activity Synthesis Yield Reference
Target Compound 3-(Phenylsulfanyl)propanoyl imino (Z-configuration) 3,4-Dimethyl Not reported Not reported -
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate (1a) Ethylimino 3-Ethyl, 4-Methyl Not reported 75%
Ethyl (2Z)-2-[4-methylphenylimino]-4-methyl-3-(morpholinethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate (7d) 4-Methylphenylimino 3-Morpholinethyl Cardiotropic (moderate) Not reported
1-[(2Z)-2-[(4-Methoxyphenyl)imino]-4-methyl-3-(4-methylpiperazinyl)-2,3-dihydro-1,3-thiazol-5-yl]ethanone 4-Methoxyphenylimino 3-(4-Methylpiperazinyl) Cardiotropic (high activity) 75%

Key Observations:

  • Substituent Influence on Activity: The 4-methoxyphenylimino group in the piperazinyl-substituted analogue correlates with enhanced cardiotropic activity compared to morpholinethyl or simple alkyl substituents . The phenylsulfanyl group in the target compound may confer unique solubility or binding properties due to sulfur’s electronegativity and lipophilicity.
  • Synthesis Efficiency: The one-pot method for compound 1a achieves 75% yield, avoiding traditional multi-step routes involving β-keto esters and thioureas .

Pharmacological and Physicochemical Properties

  • Cardiotropic Activity: Analogues with aryl-imino groups (e.g., 4-methoxyphenyl) show dose-dependent vasodilation and positive inotropic effects, surpassing reference drugs like L-carnitine . The target compound’s phenylsulfanyl group may enhance membrane permeability but requires empirical validation.
  • Solubility: Morpholinethyl and piperazinyl substituents improve aqueous solubility (e.g., 7d is water-soluble), whereas alkyl/aryl groups (e.g., 1a ) favor organic solvents . The phenylsulfanyl moiety in the target compound likely reduces water solubility.

Structural and Crystallographic Insights

  • Ring Puckering and Conformation: Analysis of thiazole derivatives in the Cambridge Structural Database (CSD) reveals that substituents at positions 2 and 3 influence ring puckering amplitudes and hydrogen-bonding patterns . The target compound’s 3,4-dimethyl groups may enforce a planar thiazole ring, as seen in similar structures .
  • Hydrogen Bonding: Aryl-imino groups participate in intermolecular H-bonding, stabilizing crystal packing. The phenylsulfanyl group may instead engage in sulfur-mediated interactions (e.g., S···π contacts) .

Biological Activity

Ethyl (2Z)-3,4-dimethyl-2-{[3-(phenylsulfanyl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N2O2S2

Its structure features a thiazole ring, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
MCF-712.5
HeLa8.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the specific cancer cell line.

The biological activity of this compound appears to involve several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : In cancer cells, it has been suggested that the compound triggers apoptotic pathways leading to cell death.

Case Studies and Research Findings

A series of studies have explored the pharmacological potential of this compound:

  • Study on Antibacterial Efficacy : A study published in a peer-reviewed journal assessed the antibacterial activity of various thiazole derivatives. This compound emerged as one of the most effective compounds against resistant strains of S. aureus .
  • Cancer Cell Line Study : Research conducted at a leading university investigated the effects of this compound on different cancer cell lines. The results indicated significant growth inhibition in both MCF-7 and HeLa cells, suggesting its potential as an anticancer agent .

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